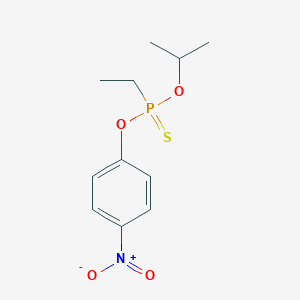

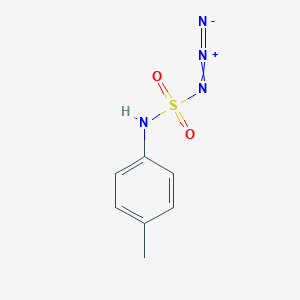

Benzenamine, 4-chloro-N-sulfinyl-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of benzene sulfonyl chloride with various amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized through a reaction between 4-methyl benzene sulfonyl chloride and 1-naphthyl amine, indicating a method that could be adapted for the synthesis of "Benzenamine, 4-chloro-N-sulfinyl-" by altering the substituents used in the reaction (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

Structural characterization techniques such as X-ray diffraction (XRD) play a crucial role in determining the crystal structure of compounds. For instance, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine has been determined, which provides insights into the molecular geometry that could be relevant for understanding the structure of "Benzenamine, 4-chloro-N-sulfinyl-" (Dileep, Mallesha, & Sridhar, 2013).

Chemical Reactions and Properties

Chemical reactions involving N-sulfinylketimines demonstrate the reactivity of the sulfinyl group in stereoselective synthesis processes. The stereoselective benzylation of N-sulfinyl ketimines with sulfoxides illustrates the chemical behavior and potential reactions "Benzenamine, 4-chloro-N-sulfinyl-" could undergo, highlighting the control of stereochemistry in the formation of chiral centers (García Ruano, Alemán, & Parra, 2005).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including thermal stability and crystalline structure, are crucial for understanding their behavior under various conditions. Spectroscopic and thermal analysis techniques provide valuable data for this purpose, as demonstrated in studies of similar compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Properties Analysis

The electronic structure, including HOMO-LUMO analysis and NBO analysis, is essential for understanding the chemical properties of "Benzenamine, 4-chloro-N-sulfinyl-." These analyses reveal insights into the stability, reactivity, and electronic behavior of the molecule, which are fundamental for predicting its reactivity and potential applications in organic synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Applications De Recherche Scientifique

-

Synthesis of Organosulfur Compounds

- Field : Organic & Biomolecular Chemistry

- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Method : The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV) and sulfur (VI) reagents .

- Results : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines, has increased prominence due to their medicinal chemistry properties .

-

Biological Applications of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

-

Health Applications

- Field : Health Sciences

- Application : Many aromatic compounds are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .

- Method : The addition of the benzene ring to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : Eugenol releases a spicy, clove-like aroma and is also used in dentistry as an analgesic .

-

Rubber Synthesis

- Field : Industrial Chemistry

- Application : Benzene and its derived products are useful in various applications such as rubber synthesis .

- Method : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as rubber synthesis .

- Results : The use of benzene in the synthesis of rubber has contributed to the production of high-quality rubber products .

-

Aromatic Compounds in Fragrances

- Field : Perfumery

- Application : Many aromatic compounds, including benzene derivatives, are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes .

- Method : The benzene ring is labeled in red in the eugenol molecule. Eugenol releases a spicy, clove-like aroma .

- Results : Eugenol is also used in dentistry as an analgesic .

-

Laboratory Synthesis

- Field : Organic Chemistry

- Application : The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as laboratory synthesis .

- Method : The synthesis of benzene derivatives focuses on their creation from various organic compounds .

- Results : The use of benzene in the synthesis of various organic compounds has contributed to the production of a wide range of chemical products .

Propriétés

IUPAC Name |

1-chloro-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDDSPQJMLGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=S=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065368 | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4-chloro-N-sulfinyl- | |

CAS RN |

13165-68-9 | |

| Record name | 4-Chloro-N-sulfinylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-chloro-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)